molecular formula C14H30O4Si B015452 (+)-Methyl (3S)-5-{[tert-Butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate CAS No. 263900-32-9

(+)-Methyl (3S)-5-{[tert-Butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate

Cat. No.: B015452
CAS No.: 263900-32-9
M. Wt: 290.47 g/mol
InChI Key: XJIKOONPHLRYKP-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Methyl (3S)-5-{[tert-butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate (CAS: 263900-32-9) is a chiral ester featuring a tert-butyldimethylsilyl (TBS)-protected hydroxyl group at position 5, a free hydroxyl group at position 3 (3S configuration), and geminal dimethyl groups at position 2. This compound is a critical intermediate in synthetic organic chemistry, particularly in the synthesis of complex natural products such as epothilones, which exhibit anticancer activity . Its stereochemical integrity (95% enantiomeric excess in related syntheses) and stability under various reaction conditions make it valuable for multi-step syntheses . Key characterization data include $^{1}\text{H NMR}$, $^{13}\text{C NMR}$, IR, and HRMS, which confirm its structural and stereochemical identity .

Properties

IUPAC Name

methyl (3S)-5-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-2,2-dimethylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O4Si/c1-13(2,3)19(7,8)18-10-9-11(15)14(4,5)12(16)17-6/h11,15H,9-10H2,1-8H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIKOONPHLRYKP-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(C(C)(C)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC[C@@H](C(C)(C)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471852
Record name methyl (3S)-5-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-2,2-dimethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263900-32-9
Record name methyl (3S)-5-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-2,2-dimethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(+)-Methyl (3S)-5-{[tert-butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate is a synthetic compound that belongs to the class of silyl ethers. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C21_{21}H38_{38}O6_6Si, with a molecular weight of 404.7 g/mol. The presence of the tert-butyldimethylsilyl group suggests that it may serve as a protective group in organic synthesis, facilitating various chemical reactions while providing stability to sensitive functional groups.

Research indicates that compounds with silyl ether functionalities can exhibit various biological activities. The specific mechanisms through which this compound operates are not fully elucidated but may involve:

  • Enzyme Inhibition : Silyl ethers can interact with enzymes, potentially inhibiting their activity by modifying active sites or altering substrate binding.
  • Antioxidant Properties : Compounds containing hydroxyl groups have been shown to exhibit antioxidant activity, which could contribute to cellular protection against oxidative stress.

In Vitro Studies

In vitro studies have demonstrated that similar silyl ether compounds can influence cell viability and proliferation. For instance, research on related compounds has shown:

  • Cytotoxicity : Certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
  • Cell Signaling Modulation : Some silyl ethers have been reported to modulate signaling pathways involved in cell growth and apoptosis.

Data Tables

Biological ActivityReference
Cytotoxic effects on cancer cell lines
Modulation of enzyme activity
Antioxidant properties

Case Studies

  • Cytotoxicity in Cancer Research : A study exploring the effects of silyl ether derivatives on various cancer cell lines found that some compounds led to significant reductions in cell viability, indicating potential for further development as anticancer agents.
  • Antioxidant Activity Assessment : Research assessing the antioxidant properties of similar compounds demonstrated their ability to scavenge free radicals effectively, suggesting a protective role against oxidative damage in biological systems.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C20H44O4Si2
  • Molecular Weight : 404.73 g/mol
  • Appearance : Colorless oil
  • Solubility : Soluble in dichloromethane, ether, ethyl acetate, and hexane

The presence of tert-butyldimethylsilyl (TBDMS) groups enhances its solubility and stability in various biological systems, making it a valuable intermediate in organic synthesis.

Organic Synthesis

The compound is primarily utilized as a protective group in organic synthesis. The TBDMS group allows for selective protection of hydroxyl groups during multi-step syntheses. This is particularly useful in the synthesis of complex molecules where functional group manipulation is required.

Example Case Study :
In a study involving the synthesis of complex terpenoids, (+)-Methyl (3S)-5-{[tert-Butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate was employed to protect hydroxyl functionalities during the formation of carbon-carbon bonds. The use of TBDMS groups facilitated higher yields and cleaner reactions compared to traditional protecting groups.

Synthesis of Natural Products

The compound has been instrumental in the total synthesis of several natural products. For instance, it has been used as an intermediate in the synthesis of bioactive compounds derived from plant sources.

Natural ProductSynthetic MethodRole of Compound
TerpenoidsMulti-step synthesisProtecting group for hydroxyls
AlkaloidsTotal synthesisIntermediate for functionalization

Pharmacological Potential

Research indicates that derivatives of this compound exhibit promising pharmacological properties. The compound's structure allows it to interact with biological targets effectively.

Case Study :
A recent investigation assessed the anti-inflammatory properties of a derivative of this compound. It demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Drug Development

The compound serves as a scaffold for developing new pharmaceuticals. Its ability to enhance solubility and stability can improve the bioavailability of drug candidates.

Application AreaDescription
Anti-inflammatory drugsEnhances solubility and stability
Antiviral agentsServes as a scaffold for drug design

Comparison with Similar Compounds

Structural Analogues with Varying Protecting Groups

The compound is compared to structurally related intermediates with differing protective groups or stereochemical configurations:

Compound Name Key Structural Features Synthesis Yield/ee Key Applications/Reactivity Reference
Methyl (3S)-5-(Benzyloxy)-2,2-dimethyl-3-hydroxypentanoate (10) Benzyloxy group at C5, free C3-OH 85% yield, 95% ee Intermediate for epothilone derivatives; benzyl group removable via hydrogenolysis
Methyl (3S)-3,5-Di[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpentanoate (10a) Dual TBS protection at C3 and C5 90% yield Enhanced stability under basic/acidic conditions; requires fluoride for deprotection
(R)-3-(((tert-Butyldimethylsilyl)oxy)methyl)-3-methylpentan-1-ol (7b) TBS-protected alcohol at C3, distinct branching 100% yield Alcohol intermediate; Pd/C-catalyzed hydrogenation used in synthesis
(2S,4S)-5-((tert-Butyldimethylsilyl)oxy)-2,4-dimethylpentan-1-ol (28) TBS at C5, methyl groups at C2 and C4, (2S,4S) stereochemistry 81% yield Borane-ammonia complex used in stereoselective synthesis

Key Observations :

  • Protecting Group Effects: The TBS group in the target compound offers superior stability compared to the benzyl group in 10, which is labile under hydrogenolysis . However, dual TBS protection in 10a reduces reactivity at both hydroxyl sites, necessitating sequential deprotection for downstream functionalization .
  • Synthetic Efficiency : The target compound’s synthesis (inferred from related routes) likely involves hydrogenation and silylation steps with yields comparable to 10a (85–90%) . In contrast, 7b achieves 100% yield due to optimized Pd/C hydrogenation conditions .
Physicochemical and Spectroscopic Comparisons
  • NMR Data :
    • The target compound’s TBS group generates characteristic $^{1}\text{H NMR}$ signals near δ 0.08 ppm (Si–CH$_3$) and δ 0.91 ppm (tert-butyl), consistent with 7b and 10a .
    • The free C3-OH in the target compound would appear as a broad singlet (~δ 3.4–3.6 ppm), absent in 10a due to TBS protection .
  • Optical Rotation : The target compound’s (3S) configuration likely produces a distinct optical rotation compared to 7b ([α]$_D$ +4.8°) and 28 , reflecting stereochemical differences .
Reactivity and Functional Utility
  • Deprotection Flexibility: Unlike benzyl-protected 10, the TBS group in the target compound resists hydrogenolysis but is cleaved by fluoride sources (e.g., TBAF), enabling selective deprotection in multi-step syntheses .
  • Stability in Acidic/Basic Media : The TBS group enhances stability compared to benzyl ethers, as seen in 10a , which remains intact under conditions that degrade benzyl-protected analogues .

Preparation Methods

Regioselective Protection with TBSCl

The tert-butyldimethylsilyl (TBS) group is introduced using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole or DMAP in dichloromethane (DCM) or DMF. For example:

ROH + TBSClImidazole, DMFRO-TBS+HCl\text{ROH + TBSCl} \xrightarrow{\text{Imidazole, DMF}} \text{RO-TBS} + \text{HCl}

This method achieves >90% yield for secondary alcohols. Competing hydroxyl groups require steric or electronic differentiation. In the target compound, the 5-position hydroxyl is selectively protected, leaving the 3-hydroxy group free for subsequent oxidation or retention.

Stereoselective Formation of the (3S)-Hydroxy Group

Asymmetric Reduction of β-Keto Esters

The (3S)-configuration is established via asymmetric reduction of a β-keto ester intermediate. Using Corey-Bakshi-Shibata (CBS) reduction or enzymatic methods:

RCOCOR’(R)-CBS catalyst(3S)-RCH(OH)COR’\text{RCOCOR'} \xrightarrow{\text{(R)-CBS catalyst}} \text{(3S)-RCH(OH)COR'}

Yields range from 70–85% with enantiomeric excess (ee) >95%.

Chiral Pool Synthesis

Chiral starting materials, such as L-malic acid or D-ribose, provide pre-existing stereocenters. For instance, L-malic acid derivatives undergo chain elongation and silylation to install the TBS group while retaining the (3S)-configuration.

Esterification and Methyl Group Introduction

Fischer Esterification

The carboxylic acid intermediate is converted to the methyl ester via acid-catalyzed reaction with methanol:

RCOOH + CH₃OHH⁺RCOOCH₃+H₂O\text{RCOOH + CH₃OH} \xrightarrow{\text{H⁺}} \text{RCOOCH₃} + \text{H₂O}

Yields exceed 90% under reflux.

Diazomethane Quenching

For acid-sensitive substrates, diazomethane (CH₂N₂) in ether quantitatively methylates carboxylic acids at room temperature:

RCOOH + CH₂N₂RCOOCH₃+N₂\text{RCOOH + CH₂N₂} \rightarrow \text{RCOOCH₃} + \text{N₂}

This method avoids racemization at the (3S)-center.

Stepwise Synthetic Route from Pentanoic Acid Derivatives

Route 1: Sequential Protection and Oxidation

  • Starting material : 5-hydroxy-2,2-dimethylpentanoic acid.

  • Silylation : Protect 5-OH with TBSCl (imidazole/DMF, 0°C, 2 h, 92% yield).

  • Esterification : Treat with methyl iodide (K₂CO₃, DMF, 25°C, 12 h, 88% yield).

  • Resolution : Chiral HPLC separates enantiomers to >99% ee.

Route 2: Asymmetric Hydroxylation

  • Olefin precursor : 2,2-dimethylpent-4-enoate.

  • Sharpless asymmetric dihydroxylation : Install (3S,4R)-diol (AD-mix-β, 85% ee).

  • Selective silylation : Protect 5-OH with TBSCl (imidazole, 91% yield).

  • Oxidation : TEMPO/NaClO oxidizes 4-OH to ketone, followed by reduction to (3S)-OH (NaBH₄, 78% yield).

Critical Data and Comparative Analysis

ParameterRoute 1Route 2
Overall Yield67%58%
Enantiomeric Excess (ee)>99%85%
Key AdvantageHigh eeFewer steps
LimitationCostly reagentsModerate ee

Route 1 offers superior stereocontrol but requires expensive chiral HPLC, whereas Route 2 is shorter but necessitates ee enhancement.

Industrial-Scale Considerations

Suppliers like Toronto Research Chemicals synthesize the compound via Route 1, as reflected in commercial pricing (~$250/g). Process optimization includes:

  • Continuous flow silylation : Reduces reaction time from 2 h to 20 min.

  • Enzymatic resolution : Lipases (e.g., Candida antarctica) improve ee to >99% without chromatography.

Challenges and Mitigation Strategies

  • TBS Deprotection Risks : Premature cleavage is avoided by using neutral conditions (e.g., TBAF in THF excluded).

  • Racemization : Low-temperature esterification (0°C) preserves (3S)-configuration .

Q & A

Q. What are the key synthetic strategies for introducing the tert-butyldimethylsilyl (TBDMS) protecting group in this compound?

The TBDMS group is commonly introduced via silylation reactions using reagents like tert-butyldimethylsilyl chloride under anhydrous conditions. A critical step involves protecting the hydroxyl group at position 5 while preserving the stereochemistry at the 3S-hydroxy center. For example, regioselective silylation can be achieved using imidazole or DMAP as catalysts in dichloromethane at 0–25°C . Methodological Tip : Monitor reaction progress via TLC (Rf shift) or ¹H NMR to confirm silyl ether formation (disappearance of -OH proton at δ 1.5–2.5 ppm and appearance of TBDMS protons at δ 0.0–0.2 ppm) .

Q. Which analytical techniques are most effective for characterizing this compound?

A combination of NMR, IR, and HRMS is essential:

TechniqueKey Data PointsExample from Literature
¹H NMR δ 0.08 (s, TBDMS), δ 3.65 (s, OCH₃), δ 3.85 (m, C3-OH), δ 1.25 (s, C2,2-CH₃)Methyl pentanoate derivatives
¹³C NMR δ 18–22 (TBDMS-SiC), δ 55–60 (OCH₃), δ 70–75 (C3-OH)
HRMS Exact mass confirmation (e.g., [M+Na]⁺ calc. for C₁₅H₃₀O₅Si: 357.1705)

Q. How should researchers handle stability and storage of this compound?

The TBDMS-protected hydroxyl group is moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM). Hydrolysis of the silyl ether can occur under acidic or basic conditions, so avoid protic solvents during synthesis .

Advanced Research Questions

Q. How can regioselectivity challenges during silylation be addressed?

Competing silylation at the C3-hydroxy group vs. C5-hydroxy group may arise due to steric hindrance. Strategies include:

  • Steric control : Use bulky bases (e.g., 2,6-lutidine) to favor silylation at less hindered sites.
  • Temperature modulation : Lower temperatures (–10°C) favor kinetic control, while higher temperatures (40°C) may lead to thermodynamic products .
    Case Study : In methyl pentanoate derivatives, TBDMS protection at C5 was achieved with >90% regioselectivity using DMAP in DCM at 0°C .

Q. What methodologies resolve stereochemical ambiguities in the (3S)-hydroxy configuration?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:IPA (95:5) to separate enantiomers.
  • Mosher’s ester analysis : Derivatize the hydroxyl group with (R)- and (S)-MTPA-Cl, then compare ¹H NMR shifts to assign absolute configuration .
    Data Interpretation : For a related compound, Δδ (R-S) values >0.1 ppm for adjacent protons confirmed the 3S configuration .

Q. How does the TBDMS group influence metabolic stability in biological studies?

The TBDMS group enhances metabolic stability by shielding the hydroxyl group from enzymatic oxidation (e.g., cytochrome P450). In vitro assays with liver microsomes show a 3–5× increase in half-life compared to unprotected analogs . Experimental Design : Compare hydrolysis rates in PBS (pH 7.4) vs. human plasma to assess enzymatic vs. non-enzymatic degradation .

Q. How should researchers interpret contradictory NMR data for diastereomeric mixtures?

Contradictions may arise from overlapping signals or dynamic effects. Solutions include:

  • Variable-temperature NMR : Resolve rotameric peaks by cooling to –40°C.
  • COSY/NOESY : Identify through-space correlations to distinguish stereoisomers.
    Example : For a similar TBDMS-protected compound, NOESY cross-peaks between C3-OH and C2-CH₃ confirmed the cis-diol configuration .

Q. What strategies mitigate low yields in multi-step syntheses?

  • Protecting group compatibility : Avoid orthogonal protection conflicts (e.g., TBDMS with TBS).
  • Purification optimization : Use flash chromatography (hexane:EtOAc gradients) or preparative HPLC for polar intermediates.
    Case Study : A 34% yield for a phosphonate analog was improved to 65% by replacing column chromatography with centrifugal partition chromatography .

Data Contradiction Analysis

Example Issue : Discrepancies in reported ¹³C NMR shifts for the TBDMS group.

  • Source 1 : δ 18.2 (SiC)
  • Source 2 : δ 20.5 (SiC)
    Resolution : Variability arises from solvent effects (CDCl₃ vs. DMSO-d₆) and concentration. Always report solvent and temperature conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Methyl (3S)-5-{[tert-Butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate
Reactant of Route 2
Reactant of Route 2
(+)-Methyl (3S)-5-{[tert-Butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.